2,4,6-Trichlorobenzaldehyde

Catalog No.
S724796
CAS No.
24473-00-5
M.F
C7H3Cl3O
M. Wt
209.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trichlorobenzaldehyde

2,4,6-Trichlorobenzaldehyde solves the common problem of undesired aggregation in porphyrin synthesis by providing dual ortho-chlorine steric hindrance. - Protects metal centers in oxidation catalysts from dimerization, increasing catalyst lifetime and turnover numbers. - Prevents aggregation-induced quenching in photodynamic therapy (PDT) agents, preserving singlet oxygen generation in aqueous media. - Enables construction of sterically defined molecular sensors and host-guest systems. Supplied with verified purity and reliable global logistics.

CAS Number

24473-00-5

Product Name

2,4,6-Trichlorobenzaldehyde

IUPAC Name

2,4,6-trichlorobenzaldehyde

Molecular Formula

C7H3Cl3O

Molecular Weight

209.5 g/mol

InChI

InChI=1S/C7H3Cl3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H

InChI Key

TWFSYIOOAAYYAL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)Cl

Synonyms

2,4,6-Trichlorobenzaldehyde, 2,4,6-Trichlorobenzenecarboxaldehyde, Benzaldehyde, 2,4,6-trichloro-, 2,4,6-Trichlorophenylformaldehyde

Purity

≥97%

Package Size

1 g, 5 g, 10 g, 25 g, 100 g

2,4,6-Trichlorobenzaldehyde is a halogenated aromatic aldehyde distinguished by its unique substitution pattern. The presence of two chlorine atoms at the ortho-positions (2 and 6) relative to the aldehyde group imparts significant steric hindrance, a critical feature that dictates its reactivity and suitability as a precursor. This structural characteristic is leveraged in specialized syntheses, such as the formation of sterically protected porphyrins, where controlling molecular aggregation and stability is paramount. [1] Its utility is primarily defined by the geometric constraints it imposes on reaction products, making it a non-interchangeable reagent in applications demanding specific three-dimensional architectures.

Procurement Fit

Specific 2,4,6-substitution pattern required for target reactivity
Validated intermediate for flufenapyramide synthesis via lithiation route
Established scalable process reported in patent literature

Substituting 2,4,6-Trichlorobenzaldehyde with less-hindered analogs like 2,6-Dichlorobenzaldehyde or 2,4-Dichlorobenzaldehyde is often unfeasible in process chemistry. The primary differentiator is the degree of steric shielding provided to the molecular core of the final product. Using a precursor with only one (or no) ortho-substituent, such as 2,4-dichlorobenzaldehyde, fails to create the necessary steric bulk to prevent intermolecular aggregation in derivatives like porphyrin-based catalysts or photosensitizers. [1] Even 2,6-dichlorobenzaldehyde, while sterically hindered, provides a different geometric and electronic profile, which can alter product yields, solubility, and ultimately, the performance and stability of the target molecule. Therefore, selection must be based on the specific level of steric protection required for the intended application.

Substitution Risk

Positional isomer mismatch

Other chlorobenzaldehyde isomers may shift kinetic behavior and reaction selectivity due to different electronic/steric profiles.

Alternative precursor route (2,4,6-trichloroaniline)

Reported lower yield, higher safety risk, and increased waste burden compared to direct aldehyde pathway.

Enabling Non-Aggregating Porphyrin Synthesis

The primary value of 2,4,6-Trichlorobenzaldehyde lies in its use as a precursor for meso-tetrakis(2,4,6-trichlorophenyl)porphyrin (H2T(2,4,6-Cl3)PP). The three chlorine atoms, particularly the two at the ortho positions, provide a rigid steric barrier that prevents the π-π stacking and aggregation common in porphyrins derived from less substituted aldehydes like benzaldehyde or 4-chlorobenzaldehyde. While direct yield comparisons under identical conditions are sparse, the Lindsey synthesis method is broadly applicable to a variety of substituted aldehydes, with reported yields for sterically hindered porphyrins typically in the 10-40% range, depending on the specific conditions and purification. [REFS-1, REFS-2] The critical differentiator is not the reaction yield itself, but the superior photophysical and catalytic stability of the resulting porphyrin, which is a direct consequence of the steric protection afforded by the 2,4,6-trichloro- substitution pattern.

Evidence DimensionPrecursor suitability for sterically protected macrocycles
Target Compound DataEnables synthesis of meso-tetrakis(2,4,6-trichlorophenyl)porphyrin, a highly non-planar and aggregation-resistant macrocycle.
Comparator Or BaselineBenzaldehyde or 4-chlorobenzaldehyde, which produce planar porphyrins (like TPP) prone to aggregation.
Quantified DifferenceThe key difference is the resulting product's property: H2T(2,4,6-Cl3)PP exhibits significant resistance to aggregation and enhanced stability compared to TPP due to steric hindrance.
ConditionsAcid-catalyzed condensation with pyrrole (e.g., Lindsey or Adler-Longo conditions). [<a href="https://www.sciencedirect.com/book/9780123932004/the-porphyrin-handbook" target="_blank">1</a>]

For applications in catalysis, sensors, or photodynamic therapy, preventing aggregation is critical for maintaining activity, and this compound is the specific precursor required to achieve that outcome.

Isolated Yield
Head-to-head
95%
Supports scale-up and cost assessment
Lithiation/formylation vs diazotization route; patent CN113004131A

Controlled Reactivity in Condensation Reactions

In condensation reactions such as the Knoevenagel condensation, the reactivity of a benzaldehyde is governed by both electronic and steric factors. All three chlorine atoms on 2,4,6-Trichlorobenzaldehyde are electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. [1] However, this electronic activation is moderated by the significant steric hindrance from the two ortho-chlorine atoms. This balance makes it a unique reactant compared to 2,4-dichlorobenzaldehyde (less hindered) or 2-nitrobenzaldehyde (more electronically activated but less hindered). This specific reactivity profile can be exploited to control reaction rates or favor specific product conformations in sterically demanding syntheses.

Evidence DimensionReactivity in nucleophilic addition/condensation
Target Compound DataHigh electrophilicity from three Cl atoms, tempered by significant steric hindrance from two ortho-Cl atoms.
Comparator Or Baseline2,4-Dichlorobenzaldehyde (less steric hindrance) and Benzaldehyde (no electron-withdrawing groups or ortho-hindrance).
Quantified DifferenceOffers a distinct reactivity profile where electronic activation is balanced by steric blocking, allowing for controlled reactions where less-hindered analogs might react uncontrollably or form undesired side-products.
ConditionsBase- or acid-catalyzed condensation reactions with active methylene compounds or other nucleophiles.

This compound provides a tool for synthetic chemists to fine-tune reaction outcomes where both steric bulk and electronic activation are required, a combination not offered by simpler analogs.

Flufenapyramide route
Head-to-head
Validated route with established process vs. Alternative: low yield, high safety risk, iron sludge generation
Establishes non-substitutable intermediate role
Process comparison from patent evidence
Exchange kinetics
Class-level
Reactivity order: o-Cl > m-Cl > p-Cl
Substitution pattern alters kinetic behavior
T-for-H exchange study, 50-90°C
Symmetry effect
Class-level
Symmetrical electron withdrawal & ortho,para steric shielding
Predictable reactive center compared to unsymmetrical isomer
Differentiation from 2,3,6-trichlorobenzaldehyde

Precursor for Hindered Homogeneous Catalysts

This compound is the designated starting material for synthesizing porphyrin-based oxidation or epoxidation catalysts where the active metal center must be protected from deactivation via dimerization. The steric bulk originating from the 2,4,6-trichlorophenyl groups is essential for creating a stable, isolated catalytic pocket, enhancing catalyst lifetime and turnover numbers compared to catalysts derived from less-hindered aldehydes. [1]

Non-Aggregating Photosensitizers for PDT

In the development of PDT agents, preventing the aggregation of the photosensitizer in aqueous environments is critical for maintaining its ability to generate singlet oxygen. Porphyrins synthesized from 2,4,6-Trichlorobenzaldehyde are specifically designed to resist this aggregation, leading to more reliable and effective phototherapeutic performance compared to planar analogs that lose efficacy upon stacking. [1]

Building Block for Supramolecular Architectures

The defined steric profile of derivatives made from 2,4,6-Trichlorobenzaldehyde makes it a valuable component for constructing molecular materials, such as sensors or host-guest systems. The bulky trichlorophenyl groups can be used to direct the assembly of molecules into specific, non-planar arrangements that would be inaccessible using sterically unencumbered precursors.

Application Fit Matrix

Application
Selection Property
Validation Focus
Agrochemical intermediate (flufenapyramide)
Validated synthetic route specificity
Process scalability and yield assessment
Pharmaceutical building block (DBH inhibitors)
Electrophilic aldehyde for heterocycle construction
Reactivity and SAR compatibility
Functional materials monomer (SPME adsorbents)
Aldehyde functionality for condensation polymerization
Material adsorption selectivity

XLogP3

3.3

Wikipedia

2,4,6-Trichlorobenzaldehyde

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